4-[2-[5,5-Dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid
4-[2-[5,5-Dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid
AGN193109 is a retinoic acid receptor (RAR) antagonist.
Brand Name:
Vulcanchem
CAS No.:
171746-21-7
VCID:
VC0517561
InChI:
InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)
SMILES:
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C
Molecular Formula:
C28H24O2
Molecular Weight:
392.5 g/mol
4-[2-[5,5-Dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid
CAS No.: 171746-21-7
Inhibitors
VCID: VC0517561
Molecular Formula: C28H24O2
Molecular Weight: 392.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 171746-21-7 |
---|---|
Product Name | 4-[2-[5,5-Dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid |
Molecular Formula | C28H24O2 |
Molecular Weight | 392.5 g/mol |
IUPAC Name | 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid |
Standard InChI | InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30) |
Standard InChIKey | NCEQLLNVRRTCKJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C |
Canonical SMILES | CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C |
Appearance | Solid powder |
Description | AGN193109 is a retinoic acid receptor (RAR) antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-((5,6-dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl)ethynyl)benzoic acid AGN 193109 AGN-193109 AGN193109 |
Reference | 1: Krauss AH, Woodward DF, Burk RM, Gac TS, Gibson LL, Protzman CE, Abbass F, Marshall K, Senior J. Pharmacological evidence for thromboxane receptor heterogeneity--implications for the eye. J Ocul Pharmacol Ther. 1997 Aug;13(4):303-12. PubMed PMID: 9261766. 2: Krauss AH, Woodward DF, Gibson LL, Protzman CE, Williams LS, Burk RM, Gac TS, Roof MB, Abbas F, Marshall K, Senior J. Evidence for human thromboxane receptor heterogeneity using a novel series of 9,11-cyclic carbonate derivatives of prostaglandin F2 alpha. Br J Pharmacol. 1996 Mar;117(6):1171-80. PubMed PMID: 8882612; PubMed Central PMCID: PMC1909759. |
PubChem Compound | 177238 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume